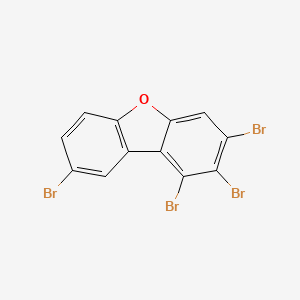

1,2,3,8-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,8-tetrabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)11(15)12(10)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEGRMRUTISWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C(=C(C=C3O2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335604 | |

| Record name | 1,2,3,8-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-61-6 | |

| Record name | 1,2,3,8-tetrabromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Environmental Formation Pathways of 1,2,3,8 Tetrabromo Dibenzofuran

Chemical Synthesis Routes for 1,2,3,8-Tetrabromo-dibenzofuran

The specific laboratory synthesis of this compound is not extensively detailed in publicly available scientific literature. However, general methods for the synthesis of brominated dibenzofurans provide insight into potential routes. One common strategy for obtaining specific, lower-brominated congeners involves the reductive debromination of a more highly brominated precursor. For instance, a rapid synthesis for various ¹³C-labelled mono-, di-, and tribromodibenzofuran isomers has been described using the UV irradiation of ¹³C₁₂-2,3,7,8-tetrabromodibenzofuran dissolved in n-alkanes. tandfonline.comcapes.gov.br This process, which yields specific isomers in yields often exceeding 50%, suggests that a similar photolytic debromination of a higher brominated dibenzofuran (B1670420) could potentially be tailored to produce the 1,2,3,8-Tetrabromo congener. tandfonline.com

Another general approach for synthesizing polyhalogenated aromatic compounds involves the condensation of precursor molecules. For example, various polybrominated dibenzo-p-dioxins (PBDDs) have been produced by condensing precursors such as 4,5-dibromo catechol with polybrominated 1-fluoro-2-nitrobenzenes. fao.org While this specific example pertains to dioxins, analogous Ullmann-type condensation reactions starting with appropriately substituted bromophenols and catechols are a foundational method for constructing the dibenzofuran core, which could then be further brominated or modified.

De Novo Formation Mechanisms in Thermal and Combustion Processes

De novo synthesis is a significant pathway for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from elemental carbon and bromine sources during thermal processes like waste incineration. nih.govacs.org This process does not require pre-existing brominated aromatic precursors but instead builds the molecules from a carbonaceous matrix.

Laboratory experiments using activated carbon and copper(II) bromide (CuBr₂) have demonstrated that PBDD/Fs form at temperatures between 300°C and 500°C. nih.govacs.org The maximum yield in these experiments was observed at 300°C, while an increase in temperature led to a higher degree of bromination on the resulting molecules. nih.govacs.org Copper(II) ions are understood to act as catalysts, accelerating the oxidation of the carbon surface and promoting the formation of brominated aromatic compounds. acs.org The structure of the carbon source itself can also play a role in determining which isomers are formed, as seen in analogous studies on polychlorinated dibenzofurans (PCDFs). nih.gov

Precursor-Mediated Formation Pathways from Brominated Organic Compounds

Precursor-mediated formation is a primary route for the generation of this compound and other PBDFs. This pathway involves the chemical transformation of existing brominated organic compounds, rather than their synthesis from elemental carbon. iaeg.com

Role of Brominated Flame Retardants (BFRs) in this compound Generation

Brominated flame retardants (BFRs) are a major source of PBDFs in the environment. iaeg.com PBDFs, including various tetrabromo-dibenzofuran isomers, are known to exist as unintended contaminants in commercial BFR products, such as octa- and decabromodiphenyl ether (decaBDE) mixtures. iaeg.comnih.gov

Furthermore, PBDFs can be generated when materials containing these BFRs are subjected to thermal stress. This includes industrial processes like the extrusion and molding of plastics containing BFRs, as well as the uncontrolled burning of consumer products during accidental fires or in waste disposal scenarios. iaeg.com The specific congener profile of the PBDFs formed is often dependent on the chemical structure of the parent BFR. nih.gov For example, heating a salmon sample spiked with decaBDE was shown to experimentally form PBDFs. iaeg.com

Influence of Other Halogenated Precursors on Congener Distribution

The presence of both bromine and chlorine in thermal processes leads to the formation of mixed polybromo/chloro-dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). iaeg.com The final distribution of congeners is highly dependent on the relative concentrations of bromine and chlorine in the fuel or waste material. iaeg.com Because chlorine is often present in excess in processes like municipal waste incineration, mixed bromo/chloro congeners can be formed in significant quantities. iaeg.com

Halogen exchange reactions can also alter the congener profile. For instance, irradiating ¹³C₁₂-2,3,7,8-tetrabromodibenzo-p-dioxin with UV light in a chlorine-donating solvent like carbon tetrachloride resulted in a Br/Cl exchange, yielding mixed halogenated dioxins. tandfonline.com This demonstrates that interactions between different halogen sources can directly influence the final chemical structure of the pollutants formed.

Catalytic and Environmental Factors Influencing this compound Formation

Metal compounds and specific environmental conditions play a crucial catalytic role in the formation of PBDFs. In combustion processes, metal-containing particles in flue gas can significantly influence PBDF generation. Studies have investigated the catalytic roles of FeBr₃, CuBr₂, Fe₂O₃, and CuO, finding that iron-containing particles, in particular, exhibit high activity in promoting the formation of highly brominated PBDD/Fs. nih.gov

Beyond high-temperature industrial settings, PBDFs can form under ambient environmental conditions. A notable abiotic pathway involves the oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are themselves environmental contaminants, by naturally occurring metal oxides in soils and sediments. Research has shown that specific PBDF congeners can be formed from the oxidation of OH-PBDEs by goethite (an iron oxide) and manganese oxide (MnOx) under dry conditions. nih.gov However, the presence of water was found to greatly inhibit this formation pathway. nih.gov

Isomer-Specific Formation Dynamics within Tetrabromodibenzofurans

The formation of PBDFs is not random; specific isomers are often favored depending on the precursors and reaction conditions. This isomer-specificity is a key aspect of their formation dynamics.

Mechanistic studies of bromination reactions on the dibenzofuran structure have revealed that the 1,4,6,9 and 2,3,7,8 positions are highly susceptible to substitution, with the reactivity influenced by the specific metal catalyst present. nih.gov This inherent chemical reactivity contributes to non-random congener patterns.

The structure of the precursor molecule is a primary determinant of the resulting isomer. A clear example is the oxidation of synthetic OH-PBDEs by metal oxides, where specific precursors lead to specific products. nih.gov This study demonstrated that 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TeBDF) was formed from 2,2'-diOH-BB-80, while 1,3,8-tribromodibenzo-p-dioxin (B13790085) (1,3,8-TrBDD) was formed from 2'-OH-BDE-68. nih.gov This highlights a direct and predictable relationship between precursor structure and product isomerism.

Table 1: Precursor-Mediated Formation of Specific PBDD/F Congeners This table summarizes experimental findings on the formation of specific PBDD/F congeners from hydroxylated PBDE precursors when oxidized by metal oxides.

| Precursor Compound | Oxidizing Agent | Specific Product Formed | Reference |

|---|---|---|---|

| 2'-OH-BDE-68 | Goethite, MnOx | 1,3,8-Tribromodibenzo-p-dioxin (1,3,8-TrBDD) | nih.gov |

| 2,2'-diOH-BB-80 | Goethite, MnOx | 2,4,6,8-Tetrabromodibenzofuran (2,4,6,8-TeBDF) | nih.gov |

Advanced Analytical Methodologies for 1,2,3,8 Tetrabromo Dibenzofuran Characterization

Sample Preparation Techniques for Complex Environmental Matrices

The initial and most critical stage in the analysis of 1,2,3,8-Tetrabromo-dibenzofuran is the sample preparation, which involves isolating the target analyte from the complex sample matrix. researchgate.net The reliability and accuracy of the final results are heavily dependent on the effectiveness of these preliminary steps. researchgate.net For trace analysis at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels, the primary obstacle is separating the analyte from the bulk sample matrix and other co-extracted organic compounds. nih.gov

Effective extraction and subsequent clean-up are paramount for achieving the low detection limits necessary for environmental monitoring. The choice of method depends on the sample matrix, which can range from water and soil to biological tissues. keikaventures.com

Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques for aqueous samples. researchgate.net For solid matrices like soil, sediment, or tissue, extraction is typically performed with organic solvents such as a mixture of acetone and n-hexane. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for extracting persistent organic pollutants from fatty samples. nih.gov

Clean-up: Following extraction, the crude extract contains numerous co-extracted substances (e.g., lipids, humic substances, pigments) that can interfere with chromatographic analysis. nih.gov Multi-step clean-up procedures are therefore essential. A common approach involves treating the extract with concentrated sulfuric acid to remove organic interferences. nih.gov This is often followed by column chromatography using various sorbents. Multilayer silica columns, sometimes combined with Florisil, are used to separate the target analytes from other compounds. nih.gov Activated carbon is another effective sorbent used in the clean-up process. well-labs.com

Below is a table summarizing common strategies.

Table 1: Common Extraction and Clean-up Strategies

| Strategy | Target Matrix | Description |

|---|---|---|

| Solid-Phase Extraction (SPE) | Aqueous Samples | A disk-type SPE method allows for the analysis of large sample volumes, which is necessary for reaching low detection limits in water. researchgate.net |

| Solvent Extraction | Soil, Sediment, Tissue | Sonication with solvents like acetone:n-hexane is used to extract analytes from solid samples. nih.gov |

| Acid Wash | Fatty Samples, Soil Extracts | Extracts are treated with concentrated sulfuric acid to remove lipids and other organic interferences until the sample is colorless. nih.govwell-labs.com |

| Multilayer Column Chromatography | All Extracts | Columns packed with layers of silica gel, alumina, and activated carbon are used to fractionate the extract and isolate the PBDF fraction. nih.govwell-labs.com |

Proper sample handling and preservation are crucial to prevent analyte loss and contamination. Given the trace levels of this compound in environmental samples, the risk of contamination from laboratory equipment is high.

Key Challenges:

Contamination: The reuse of glassware should be minimized to avoid cross-contamination. well-labs.com All glassware requires scrupulous cleaning, which may involve solvent rinses and baking at high temperatures. mpcb.gov.in

Analyte Stability: PBDFs are stable compounds; however, proper storage is necessary to maintain sample integrity. epa.gov Samples are typically stored in the dark at low temperatures (0-4°C or < -10°C) from collection until extraction to prevent potential degradation. keikaventures.com

Holding Times: While the compounds themselves are stable, regulatory methods often specify holding times. For semi-volatile organic compounds, this is typically 7 days for water samples and 14 days for soil from collection to extraction, and 40 days from extraction to analysis. epa.gov Exceeding these times can have regulatory implications, although it is the evaporation of the solvent in the final extract that poses a greater risk to data accuracy. epa.gov

Chromatographic Separation Techniques for Isomer Differentiation

PBDFs comprise 135 different congeners, making the separation of specific isomers like this compound a significant analytical feat. nih.gov High-resolution gas chromatography is the cornerstone of this process.

High-Resolution Gas Chromatography (HRGC) is the standard technique for separating individual PBDF congeners. cdc.gov The separation is achieved using wall-coated capillary columns, which offer superior resolution compared to packed columns. cdc.gov

No single GC column can resolve all 210 polychlorinated dibenzo-p-dioxin (PCDD) and polychlorinated dibenzofuran (B1670420) (PCDF) isomers, and the same challenge applies to their brominated analogues. epa.govepa.gov Therefore, specific columns are selected for their ability to separate the most toxic, 2,3,7,8-substituted congeners. A 60-meter DB-5 capillary column is commonly used for the primary analysis of these compounds. well-labs.comepa.govepa.gov However, to confirm the identity and concentration of specific isomers that may co-elute on the DB-5 column, reanalysis on a second column with a different stationary phase (e.g., DB-225, SP-2330) is often required. well-labs.comepa.govepa.gov

Table 2: Commonly Used GC Columns for Dioxin/Furan Analysis

| Column Name | Stationary Phase Type | Typical Application |

|---|---|---|

| DB-5 | 5% Phenyl-methylpolysiloxane | Primary analysis column for separating PCDD/PCDF and PBDF congeners. epa.govepa.gov |

| DB-225 | 50% Cyanopropylphenyl-methylpolysiloxane | Confirmation column for isomer-specific separation, particularly for 2,3,7,8-TCDF. well-labs.com |

| SP-2330 / SP-2331 | Biscyanopropyl polysiloxane | High-polarity confirmation columns for resolving difficult-to-separate isomers. epa.govepa.gov |

| ZB-Dioxin | Not specified | A newer column developed specifically to improve the chromatographic resolution of key toxic congeners. dioxin20xx.org |

While HRGC remains the gold standard, emerging techniques offer enhanced separation power for complex mixtures.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique utilizes two different columns with orthogonal separation mechanisms, significantly increasing peak capacity and resolution. nih.govunito.it GCxGC has been successfully applied to separate 29 priority PCDDs, PCDFs, and dioxin-like PCBs, demonstrating its potential for resolving complex PBDF mixtures. nih.gov The enhanced separation helps to distinguish target analytes from matrix constituents, which is particularly useful for real-world samples. nih.gov

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): UHPSFC is an emerging technology that offers a complementary separation mechanism to GC and LC. chromatographyonline.comojp.gov It is particularly advantageous for analyzing positional isomers and can be a powerful tool when combined with traditional techniques to increase the specificity of analysis. chromatographyonline.com

Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While GC is dominant, liquid chromatography techniques can also be used. RP-HPLC has been used to fractionate complex PBDF mixtures, offering a separation mechanism orthogonal to that of gas chromatography. nih.gov

Mass Spectrometric Identification and Quantification

The definitive identification and quantification of this compound are accomplished by coupling HRGC with High-Resolution Mass Spectrometry (HRMS). keikaventures.comepa.gov This combination provides the necessary sensitivity and specificity for trace-level analysis. nih.gov

The HRMS is typically operated at a resolving power of 10,000 or greater to differentiate the analytes from interfering ions of the same nominal mass. epa.gov Quantification is performed using the isotope dilution method. keikaventures.comnih.gov In this approach, known quantities of carbon-13 labeled analogues of the target compounds are added to the sample before extraction. well-labs.com These labeled standards behave almost identically to the native compounds throughout the extraction, clean-up, and analysis process. By measuring the ratio of the response of the native analyte to its labeled counterpart, precise quantification can be achieved, correcting for any losses during sample preparation. well-labs.comnih.gov

Electron impact (EI) ionization is a common technique used in HRMS for these analyses. nih.gov While EI mass spectra are not always highly isomer-specific, they provide characteristic fragmentation patterns. nih.gov Other techniques, such as positive ion chemical ionization, may offer a greater degree of distinction between isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is the definitive technique for the identification of this compound. alsglobal.euaaqr.org This methodology provides the high selectivity and low detection limits necessary for ultra-low-level trace analysis of polyhalogenated dibenzofurans. alsglobal.eu

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. youtube.com This precision allows for the determination of a compound's elemental composition from its measured "accurate mass." youtube.com For this compound, this means it can be unequivocally distinguished from other co-extracted compounds that may have the same nominal (integer) mass but differ in their exact mass due to different elemental formulas. This capability significantly increases confidence in identification and reduces the occurrence of false-positive results. youtube.com

The combination of retention time from the HRGC and the accurate mass measurement from the HRMS provides a two-dimensional confirmation of the analyte's identity. Analytical protocols, such as those outlined in EPA Method 1613 for chlorinated analogs, establish strict identification criteria, including the requirement that the isotopic ion abundance ratios for the target analyte are within specified limits of their theoretical values. nih.govwell-labs.com

Table 1: Comparison of Exact Mass for Definitive Identification This interactive table illustrates how HRMS distinguishes this compound from a potential isobaric interferent.

| Compound | Chemical Formula | Nominal Mass | Exact Mass | Mass Difference |

| This compound | C₁₂H₄Br₄O | 480 | 479.6802 | - |

| Decachlorobiphenyl (PCB-209) | C₁₂Cl₁₀ | 494 | 493.6775 | N/A |

| Heptabromo-biphenyl Ether (BDE-190) | C₁₂H₃Br₇O | 721 | 721.4312 | N/A |

Note: The table demonstrates the principle with related compounds, as direct isobaric interferents for this specific congener are highly specific to the sample matrix.

Isotope Dilution Mass Spectrometry for Accurate Quantification

For the accurate and precise quantification of this compound, isotope dilution mass spectrometry is the internationally recognized gold-standard methodology. well-labs.comnih.gov This technique is mandated by regulatory methods such as EPA Method 1613 and TO-9A for the analysis of chlorinated and brominated dioxins and furans due to its superior accuracy. well-labs.comepa.govepa.gov

The core principle of the isotope dilution method involves adding a known amount of an isotopically labeled analog of the target analyte to every sample before any extraction or cleanup steps are performed. nih.gov In the case of this compound, a ¹³C-labeled version (e.g., ¹³C₁₂-1,2,3,8-Tetrabromo-dibenzofuran) is used as an internal standard. well-labs.com

This labeled standard is chemically identical to the native compound and therefore exhibits the same behavior throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. well-labs.com Consequently, any loss of the native analyte during sample preparation is mirrored by a proportional loss of the labeled standard. By measuring the ratio of the native analyte's response to the labeled standard's response in the final HRMS analysis, the initial concentration of this compound in the sample can be calculated with high accuracy, as the method effectively corrects for variations in analytical recovery. well-labs.com

Table 2: Principle of Quantification by Isotope Dilution This table provides a simplified, hypothetical example of how concentration is determined using the isotope dilution method.

| Parameter | Symbol | Value | Unit |

| Amount of Labeled Standard Added | Ais | 100.0 | pg |

| Response of Native Analyte | Rnat | 50,000 | (area counts) |

| Response of Labeled Standard | Ris | 55,000 | (area counts) |

| Relative Response Factor | RRF | 0.95 | - |

| Sample Volume/Weight | V | 10 | g |

| Calculated Concentration | C | 8.64 | pg/g |

Calculation Formula: C = (Rnat × Ais) / (Ris × RRF × V)

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are indispensable for generating reliable and legally defensible data in the analysis of this compound. epa.gov QA encompasses the planned activities a laboratory undertakes to provide confidence that quality requirements will be met, while QC refers to the operational techniques used to fulfill those requirements. eurachem.org The analysis of halogenated dibenzofurans requires a comprehensive QA/QC program to monitor and validate the performance of the entire analytical method, from sample collection to final data reporting. epa.gov

Key QA/QC elements include:

Method Blanks: A sample matrix known to be free of the target analytes is processed and analyzed in the same manner as the field samples. This is done to assess for potential contamination introduced by reagents, glassware, or the analytical instrumentation. eurachem.orgnih.gov

Matrix Spikes / Spiked Duplicates: A known quantity of the native this compound is added to a duplicate field sample prior to extraction. The analysis of this spiked sample helps to evaluate the performance and efficiency of the method within a specific sample matrix. epa.govcdc.gov

Certified Reference Materials (CRMs): A CRM is a material with a well-characterized and certified concentration of the analyte. alsglobal.eu Regular analysis of CRMs is the most effective way to demonstrate the accuracy of the analytical method.

Calibration and Verification: The HRGC/HRMS instrument is calibrated using a series of standards of known concentrations. The linearity and stability of this calibration must be verified at the beginning and end of each analytical sequence and after a set number of sample analyses. nih.gov

Internal Standard Recovery: The recovery of the ¹³C-labeled internal standards added for isotope dilution must be monitored. These recoveries must fall within established acceptance limits (e.g., 40-130%) to ensure the analytical process was efficient and the results are valid.

Interlaboratory Proficiency Testing: Participation in interlaboratory comparison studies provides an objective, external assessment of a laboratory's analytical capabilities and the accuracy of its results compared to other expert labs. alsglobal.eu

Table 3: Summary of Key QA/QC Procedures This interactive table outlines the purpose and typical frequency of essential quality control checks in the analysis of this compound.

| QC Check | Purpose | Typical Frequency |

| Method Blank | Monitor for laboratory contamination | One per analytical batch |

| Matrix Spike | Assess method performance and matrix effects | One per analytical batch or per 20 samples |

| Laboratory Duplicate | Assess method precision | One per analytical batch or per 20 samples |

| Certified Reference Material | Verify method accuracy | As available, periodically or per batch |

| Calibration Verification | Confirm instrument stability and linearity | Beginning and end of each run; every 12 hours |

Environmental Occurrence, Distribution, and Source Apportionment of 1,2,3,8 Tetrabromo Dibenzofuran

Global and Regional Monitoring Programs for PBDFs

Official monitoring for individual PBDF congeners like 1,2,3,8-Tetrabromo-dibenzofuran is not as widespread as for their chlorinated counterparts. However, PBDFs fall under the umbrella of persistent organic pollutants and are often included in comprehensive environmental monitoring programs that target hazardous substances.

In the United States, the Environmental Protection Agency (EPA) has developed standardized methods for tracking these compounds. For instance, EPA Method TO-9A is a detailed procedure for the quantitative determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans in ambient air, which explicitly includes polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/PBDFs). epa.gov This method utilizes high-volume air samplers with polyurethane foam (PUF) adsorbents to capture these compounds from the atmosphere, allowing for analysis of concentrations as low as 0.2 picograms per cubic meter (pg/m³). epa.gov

On a global scale, the Stockholm Convention on Persistent Organic Pollutants provides an international framework for managing and monitoring POPs. While specific PBDFs are not all individually listed, their characteristics as persistent, bioaccumulative, and toxic substances align with the convention's objectives. A joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation in 2011 recommended using interim Toxicity Equivalency Factor (TEF) values for brominated congeners similar to their chlorinated analogues for human risk assessment, signaling their global relevance. nih.gov This inclusion underscores the need for their monitoring in environmental and biological matrices. nih.gov

Regional programs, though often focused on a wider range of contaminants, provide the infrastructure for PBDF monitoring. These initiatives track long-term trends in water, sediment, and biota, which can reveal the presence and impact of compounds like PBDFs. nih.gov

Spatial and Temporal Distribution Patterns in Environmental Compartments

The distribution of this compound is governed by the general principles that apply to all PBDFs: low water solubility, high lipophilicity, and persistence in the environment. These properties cause them to bind to particles and accumulate in organic matter.

PBDFs are released into the atmosphere from combustion sources and can undergo long-range transport. diva-portal.org Atmospheric transport is considered a primary pathway for their widespread dispersal. epa.gov They exist in the air in both gaseous and particle-adsorbed phases and are subsequently deposited onto soil and water. epa.gov

Once in terrestrial and aquatic systems, their fate is determined by their chemical properties. They are known to be present in soil, sediment, and sewage sludge. inchem.org Studies have detected PBDFs in indoor and outdoor environments, with measurable concentrations found on PM₂.₅ particulate matter and in dust within gymnasiums, indicating that human exposure can occur in everyday settings. aaqr.org The principal exposure pathway for the general population is through dietary intake, as these lipophilic compounds accumulate in the food chain, particularly in fatty tissues of fish and other animals. nih.gov

Due to their hydrophobicity, PBDFs strongly adsorb to soil and sediment particles. This makes aquatic sediments an important environmental sink for these contaminants. epa.gov Monitoring studies of incinerator outputs confirm the presence of PBDFs in both fly ash and bottom ash, which, if not managed properly, can lead to contamination of soil and sediment. researchgate.net

Research on emissions from municipal solid waste incinerators (MSWIs) shows that PBDFs are consistently found in the stack flue gases, which contain fine particulate matter. researchgate.netacs.org This particulate-bound contamination can be transported over significant distances before being deposited. Studies around MSWIs have investigated the presence of PBDFs in surrounding soils, highlighting incinerators as a key source for local environmental contamination. researchgate.net

The table below summarizes findings on PBDF concentrations in various incinerator-related solid materials.

| Sample Type | PBDF Content (pg TEQ/g) | PBDE Content (ng/g) | Reference |

|---|---|---|---|

| Bottom Ash | 8.11 - 52.2 | 20.4 - 186 | researchgate.net |

| Fly Ash | 0.0932 - 2.02 | 0.332 - 25.5 | researchgate.net |

Source Apportionment Studies for this compound Emissions

Source apportionment studies identify the origins of environmental pollutants. For this compound and other PBDFs, the sources are exclusively unintentional and can be categorized as industrial/waste management and non-industrial/accidental.

The primary sources of PBDFs are linked to the production and thermal processing of brominated flame retardants (BFRs). diva-portal.org

Industrial Processes: PBDFs are known impurities in commercial BFR mixtures, particularly polybrominated diphenyl ethers (PBDEs). nih.gov They can also be formed during the high-temperature extrusion and injection molding of polymers containing BFRs. tandfonline.com Workplace monitoring during the processing of plastics with tetrabromobisphenol A (TBBPA) carbonate oligomer detected various PBDF congeners in the air, although 2,3,7,8-substituted isomers were below detection limits in that specific study. tandfonline.comtandfonline.com

Waste Management: Waste incineration is a major source of PBDFs. diva-portal.org The combustion of municipal and industrial waste containing BFR-treated products (e.g., plastics, electronics, textiles) leads to the formation and release of PBDFs. diva-portal.orgacs.org Studies comparing different types of incinerators found that industrial waste incinerators (IWIs) had significantly higher PBDD/F emissions than municipal solid waste incinerators (MSWIs), likely due to the nature of the waste feedstock. acs.org

The following table presents comparative emissions data from a study of various incinerator types.

| Incinerator Type | Average PBDD/F Concentration (pg/Nm³) | Average PBDD/F TEQ Concentration (pg TEQ/Nm³) | Reference |

|---|---|---|---|

| Industrial Waste Incinerators (IWIs) | 18.2 | 4.17 | acs.org |

| Municipal Solid Waste Incinerators (MSWIs) | 2.28 | 0.557 | acs.org |

Significant releases of PBDFs also occur outside of controlled industrial settings.

Accidental Fires: Uncontrolled burning, such as accidental fires in homes, offices, or vehicles, can release substantial amounts of PBDFs. nih.govcapes.gov.br Modern buildings and vehicles contain a multitude of products treated with BFRs, including electronics (e.g., TV casings), furniture foam, and textiles. During a fire, these BFRs can be converted into PBDFs and PBDDs. capes.gov.br

Open Burning: The open burning of domestic waste is another identified source that can produce amounts of PBDDs and PBDFs comparable to or higher than their chlorinated analogues. nih.gov

Photochemical Transformation: PBDFs can be formed in the environment through the photolysis, or breakdown by sunlight, of BFRs like PBDEs. nih.govdiva-portal.org This process represents a secondary formation pathway where one pollutant degrades into another.

Long-Range Environmental Transport and Transboundary Movement of this compound

The potential for long-range environmental transport (LRET) is a critical factor in assessing the environmental impact of persistent organic pollutants (POPs). For substances like this compound, which belong to the broader class of polybrominated dibenzofurans (PBDFs), atmospheric transport is the primary pathway for dispersal across vast geographical distances, leading to their presence in ecosystems far from their original sources. While specific monitoring data for the 1,2,3,8-TBDf congener are scarce due to analytical challenges, evidence from its chemical class, precursor compounds, and environmental models confirms its potential for significant transboundary movement.

PBDFs, including tetrabrominated congeners, are semi-volatile organic compounds. This property allows them to be released into the atmosphere, either as vapors or adsorbed to particulate matter, from various sources such as industrial emissions and the degradation of brominated flame retardants. Once in the atmosphere, these compounds can travel for extended periods, undergoing cycles of deposition and re-volatilization in a process known as "global fractionation." This leads to their progressive migration from warmer source regions towards colder climates, such as the Arctic, where they are then deposited and can accumulate. Atmospheric transport is recognized as a major route for the widespread dispersal of polyhalogenated dibenzofurans epa.gov.

Evidence for the long-range transport of the broader class of PBDFs is well-documented. Air samples from Pallas, a remote monitoring station in northern Finland, have shown the presence of PBDFs, confirming their atmospheric transport to the Arctic region iaeg.com. Furthermore, the detection of these compounds in the blubber of pilot whales from the Faroe Islands demonstrates their transboundary movement and subsequent bioaccumulation in marine food webs nih.gov.

The long-range transport of polybrominated diphenyl ethers (PBDEs), known precursors to PBDFs, provides further indirect evidence. PBDEs are well-known to travel long distances, and their presence is widespread in Arctic food webs iaeg.comenvironment-agency.gov.uk. Modeling studies comparing various PBDE congeners have shown that the lower-brominated forms, such as tetra- and penta-BDEs, possess a higher potential for long-range transport than the more heavily brominated congeners researchgate.netelsevierpure.com. As this compound is a tetrabrominated compound, it is inferred to have a comparable potential for long-distance atmospheric travel. In addition to atmospheric pathways, PBDFs can be transported to remote areas via plastic debris in the oceans, where they can be ingested by marine life and enter the food chain iaeg.com.

Research Findings on Long-Range Transport

Detailed research using environmental fate models corroborates the potential for PBDFs to undergo long-range transport. These models use a chemical's physical and chemical properties, such as vapor pressure, solubility, and partition coefficients, to predict its distribution and persistence in the environment.

Table 1: Evidence of Long-Range Transport of PBDFs and Related Compounds

| Compound Class | Location/Matrix | Key Finding | Reference(s) |

|---|---|---|---|

| PBDD/Fs | Remote Air (Northern Finland) | Detection in air samples indicates atmospheric transport to remote regions. | iaeg.com |

| PBDD/Fs | Pilot Whales (Faroe Islands) | Presence in marine mammals demonstrates transboundary movement and bioaccumulation. | nih.gov |

| PBDEs (precursors) | Arctic Environment | Widespread presence in Arctic food webs, transported via air. | iaeg.com |

| PBDD/Fs | Plastic Debris (Oceans) | Transport to remote areas is likely via plastics containing brominated flame retardants. | iaeg.com |

Multimedia models are essential tools for evaluating chemicals against the LRET criteria established by international agreements like the Stockholm Convention on Persistent Organic Pollutants.

Table 2: Multimedia Models for Assessing Long-Range Transport Potential (LRTP)

| Model Name | Description | Reference(s) |

|---|---|---|

| TaPL3, ELPOS, Chemrange | These models calculate a characteristic travel distance (CTD) or spatial range to estimate how far a chemical can be transported through the atmosphere before it is degraded or deposited. | researchgate.netelsevierpure.comresearchgate.net |

| Globo-POP | A global-scale model that calculates metrics like the Arctic Contamination Potential (ACP), which estimates the efficiency of a chemical's transport to and accumulation in the Arctic. | researchgate.netelsevierpure.com |

| BETR North America | A spatially resolved model that can calculate transfer efficiencies between different regions, such as the Great Lakes Transfer Efficiency (GLTE). | researchgate.net |

Environmental Fate and Transformation Processes of 1,2,3,8 Tetrabromo Dibenzofuran

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, such as photolysis and hydrolysis. These pathways can contribute to the breakdown of persistent organic pollutants in the environment.

Photolytic transformation, or photodegradation, is a process where light energy drives chemical reactions, leading to the breakdown of molecules. For halogenated dibenzofurans, this often involves the cleavage of carbon-halogen bonds. While specific studies on the photolytic transformation of 1,2,3,8-tetrabromodibenzofuran are not extensively detailed in the provided search results, the behavior of related polyhalogenated dibenzofurans (PHDFs) suggests that photolysis is a relevant degradation pathway. The process for similar compounds involves the absorption of ultraviolet (UV) radiation, leading to the reductive debromination of the molecule. The rate and extent of photolytic degradation are influenced by factors such as the presence of photosensitizers, the solvent medium, and the wavelength of light.

Biotic Transformation and Bioremediation Potential

Biotic transformation, mediated by living organisms, particularly microorganisms, is a crucial pathway for the degradation of persistent organic pollutants.

The microbial degradation of dibenzofurans has been observed in various bacterial strains. nih.govnih.gov These microorganisms can utilize dibenzofuran (B1670420) as a carbon and energy source, breaking it down into less complex and often less toxic compounds. nih.govnih.gov The degradation of chlorinated dibenzofurans has also been documented, with some bacterial strains capable of degrading mono- to dichlorinated congeners. nih.gov The degradation process often begins with an initial dioxygenase attack on the aromatic rings. nih.govnih.gov For 1,2,3,8-tetrabromodibenzofuran, it is anticipated that similar microbial degradation pathways would be operative, although the presence of multiple bromine atoms may hinder the rate of degradation compared to less halogenated congeners. The type of microbial community present and environmental conditions significantly influence the extent of degradation. dtu.dknih.gov

| Microorganism | Degraded Compound(s) | Key Findings |

| Sphingomonas sp. strain RW1 | Dibenzofuran, Dibenzo-p-dioxin, 2-Chlorodibenzo-p-dioxin | Capable of removing these compounds from soil, with degradation rates influenced by bacterial density and soil organic matter content. nih.gov |

| Terrabacter sp. strain DBF63 | Chlorinated dibenzo-p-dioxins and dibenzofurans | More effective at degrading mono- to dichlorinated dibenzofurans than their dioxin counterparts in soil slurry systems. nih.gov |

| Ralstonia sp. strain SBUG 290 | Dibenzofuran | Co-oxidizes dibenzofuran via lateral dioxygenation and meta-cleavage of the aromatic structure. nih.gov |

| Staphylococcus auriculans DBF63 | Dibenzofuran, Fluorene, Dibenzo-p-dioxin | Can utilize dibenzofuran as a sole source of carbon and energy, with proposed degradation pathways involving salicylic (B10762653) acid and gentisic acid. nih.gov |

The initial and critical step in the microbial degradation of dibenzofurans is often catalyzed by dioxygenase enzymes. nih.govuni-konstanz.de These enzymes introduce two hydroxyl groups onto the aromatic ring, a process known as dioxygenation. nih.gov This initial attack can occur at either the lateral or angular positions of the dibenzofuran molecule. nih.govuni-konstanz.de For instance, the dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1 attacks the angular position, leading to the cleavage of the ether bridge and subsequent degradation of the molecule. uni-konstanz.de Cytochrome P450 enzymes are also known to be involved in the metabolic activation and transformation of dibenzofuran derivatives in various organisms. nih.govnih.govmdpi.com The resulting hydroxylated intermediates are then further metabolized through various pathways, leading to ring cleavage and eventual mineralization. nih.gov

| Enzyme System | Organism | Reaction Catalyzed | Significance |

| Dibenzofuran 4,4a-dioxygenase | Sphingomonas sp. strain RW1 | Angular dioxygenation of dibenzofuran to 2,2',3-trihydroxybiphenyl. uni-konstanz.de | Initiates the degradation pathway by cleaving the stable ether bond. uni-konstanz.de |

| Angular Dioxygenases | Sphingomonas wittichii strain RW1, Terrabacter sp. strain DBF63 | Dioxygenolytic attack on the aromatic nucleus of chlorinated dibenzofurans and dioxins. nih.gov | The specificity of the enzyme determines which congeners can be degraded. nih.gov |

| Cytochrome P450 Enzymes | Various organisms | Oxidation of dibenzofuran derivatives to hydroxylated metabolites. nih.govnih.gov | Plays a role in the metabolic activation and detoxification of these compounds. nih.gov |

Sorption and Desorption Dynamics in Environmental Media

Partitioning to Soils, Sediments, and Organic Matter

The mobility and distribution of organic compounds in the environment are significantly controlled by their partitioning behavior between water and solid phases like soil and sediment. uliege.be This behavior is quantified using the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). ecetoc.orgladwp.com For hydrophobic compounds such as 1,2,3,8-TeBDF, sorption to the organic carbon fraction of soils and sediments is the dominant process. ecetoc.org

Due to their strong hydrophobicity, polybrominated diphenyl ethers (PBDEs), which are structurally related to PBDFs, are primarily found sorbed to soil, sediment, and other solid media. mdpi.com Studies on these related compounds show a high sorption affinity for soils, leading to their potential accumulation in the topsoil layer due to largely irreversible sorption. nih.govresearchgate.net The humin fraction of soil organic matter, in particular, has been identified as a major sorbent, although other humic materials also contribute to sequestration. nih.gov

Table 1: Partitioning Coefficients for Selected Dibenzofurans

Influence of Environmental Parameters on Sorption Behavior

The sorption of 1,2,3,8-TeBDF to soils and sediments is not static but is influenced by a range of environmental factors, including soil composition, pH, temperature, and the presence of dissolved organic matter (DOM).

Soil Composition: The primary factor controlling the sorption of hydrophobic compounds like TeBDF is the organic carbon content of the soil or sediment. ecetoc.org However, other soil components can also play a role. For related compounds, it has been noted that soils with higher clay content can exhibit different sorption characteristics than those predictable by organic carbon content alone.

pH: The pH of the soil and water can significantly impact sorption mechanisms. For ionizable organic compounds, pH determines the state of the molecule (neutral or ionized), which in turn affects its interaction with soil surfaces. ecetoc.org While TeBDF is a neutral molecule, pH can still influence sorption by altering the surface charge of soil minerals and organic matter. Studies on other halogenated organic pollutants have shown that sorption can be pH-dependent. mdpi.comphytojournal.com For example, the photodegradation of BDE-209 in soil suspensions, a process linked to its sorbed state, increases with higher pH values. mdpi.com

Temperature: Temperature can affect sorption equilibria and rates. Generally, sorption is an exothermic process, meaning that an increase in temperature would be expected to decrease the extent of sorption. nih.govresearchgate.net Studies on various organic compounds have shown that sorption coefficients decrease as temperature increases, which can enhance the mobility and availability of the contaminant. researchgate.net Conversely, rates of both adsorption and desorption tend to increase with rising temperatures. wur.nl This suggests that while higher temperatures might lead to less sorption at equilibrium, they could accelerate the attainment of that equilibrium.

Dissolved Organic Matter (DOM): The presence of DOM in soil porewater or the water column can have a complex and dual effect on the fate of 1,2,3,8-TeBDF. nih.govmdpi.com DOM can bind to TeBDF molecules in the aqueous phase, forming complexes that increase the apparent solubility of the compound and potentially facilitate its transport, a "carrier" effect. mdpi.comresearchgate.netnih.gov On the other hand, DOM can also compete with TeBDF for sorption sites on soil particles, which can either increase or decrease net sorption depending on the specific interactions. mdpi.com The nature of the DOM and its concentration are key factors determining the ultimate effect. nih.gov

Table 2: Influence of Environmental Parameters on Sorption

Volatilization and Atmospheric Deposition Processes

The movement of 1,2,3,8-TeBDF into and out of the atmosphere is a critical component of its environmental distribution. This involves volatilization from surfaces and subsequent atmospheric deposition.

Volatilization: The tendency of a chemical to volatilize from water is described by its Henry's Law constant (HLC). researchgate.netepa.gov For compounds with low water solubility and a non-negligible vapor pressure, like TeBDF, volatilization from water bodies and moist soil surfaces can be a significant transport pathway. While a specific HLC for 1,2,3,8-TeBDF is not documented, data for related chlorinated dibenzofurans suggest that these compounds are semi-volatile. The rate of volatilization is influenced by factors such as temperature, water turbulence, and air speed. researchgate.net

Atmospheric Deposition: Once in the atmosphere, PBDFs, like other semi-volatile organic compounds, partition between the gas phase and atmospheric particles. They are then subject to removal from the atmosphere and deposition onto soil and water surfaces through dry and wet deposition. rsc.orgaaqr.org

Dry Deposition involves the gravitational settling of particles and direct gas transfer to surfaces.

Wet Deposition is the removal of these compounds from the atmosphere by precipitation (rain or snow).

Studies on the atmospheric deposition of PBDD/Fs have shown that fluxes can vary seasonally, often being higher in warmer, wetter seasons, indicating a positive correlation with both rainfall and temperature. nih.govrsc.org For example, one study found deposition fluxes during the wet season were 2 to 4 times higher than during the dry season. rsc.org The total annual deposition fluxes of PBDD/Fs have been measured in the range of 36-51 pg m⁻² day⁻¹. nih.govrsc.org Research on the chlorinated analogues (PCDD/Fs) has shown that dry deposition can be the dominant process, accounting for a significant percentage of the total annual deposition flux. aaqr.org The congener profile of deposited material often indicates that higher halogenated compounds are more prevalent in the particulate phase. aaqr.org

Table 3: Physicochemical Properties Relevant to Volatilization and Deposition

Computational and Theoretical Investigations of 1,2,3,8 Tetrabromo Dibenzofuran

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 1,2,3,8-Tetrabromo-dibenzofuran. These methods allow for the detailed examination of electronic structure, stability, and reaction pathways.

Electronic Structure and Stability Assessments

The electronic structure of a molecule dictates its reactivity and physical properties. For polyhalogenated dibenzofurans, the arrangement and nature of the electron orbitals are of primary interest. DFT calculations can be employed to determine properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

The stability of different congeners of polyhalogenated dibenzofurans is influenced by the substitution pattern of the halogen atoms. Computational studies on polychlorinated dibenzofurans (PCDFs) have shown that the relative stability of isomers can be predicted with high accuracy using quantum chemical methods. nih.gov These models often consider intramolecular and cross-ring interactions between the halogen substituents. For PCDFs, the presence or absence of substituent pairs at specific positions, such as 1 and 9, and 2 and 8, has been identified as a significant parameter influencing their planarity and, consequently, their interaction with biological receptors like the aryl hydrocarbon (Ah) receptor. t3db.ca

Reaction Energetics and Transition State Analysis for Formation and Degradation

Understanding the formation and degradation pathways of this compound is crucial for assessing its environmental persistence. Quantum chemical calculations can model the energetics of potential reactions, including the identification of transition states and the calculation of activation barriers.

The formation of polybrominated dibenzofurans (PBDFs) can occur through the photolysis of polybrominated diphenyl ethers (PBDEs). nih.govacs.org DFT calculations have been used to investigate the competition between the intramolecular cyclization of aryl radicals, which leads to PBDF formation, and hydrogen abstraction from surrounding molecules. nih.govacs.org These studies reveal that the solvent and the hydrogen-donating ability of the medium play a critical role in determining the yield of PBDFs. nih.govacs.org

The atmospheric degradation of halogenated dibenzofurans is often initiated by reactions with hydroxyl (•OH) radicals. High-accuracy molecular orbital calculations have been performed to study the OH-initiated degradation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). nih.gov These studies elucidate the favorable reaction pathways and calculate the rate constants for the elementary reactions. nih.gov Such computational approaches could be applied to this compound to predict its atmospheric lifetime and degradation products. The degradation can proceed through different channels, and the presence of other atmospheric species like O2 and NOx can influence the final products. nih.gov

Predictive Modeling of Environmental Partitioning and Fate

Predictive models are essential for estimating how this compound will distribute itself among different environmental compartments, such as air, water, soil, and biota. These models often rely on key physicochemical properties.

Octanol-Water and Air-Water Partition Coefficients Estimation

The octanol-water partition coefficient (Kow) is a critical parameter for assessing the lipophilicity of a chemical and its potential to bioaccumulate. High log Kow values indicate a greater tendency to partition into fatty tissues. nih.gov For this compound, predicted values for log Kow are available from computational models.

The air-water partition coefficient (Kaw), often expressed as the Henry's Law constant, governs the distribution of a chemical between the atmosphere and water bodies. This parameter is crucial for modeling long-range atmospheric transport. youtube.com While specific experimental data for this compound may be scarce, predictive models based on quantitative structure-property relationships (QSPRs) can provide estimates. For example, models have been developed to predict the gas/particle partitioning of polychlorinated dibenzo-p-dioxins and dibenzofurans in the atmosphere, often utilizing parameters like the subcooled liquid vapor pressure. researchgate.netaaqr.org

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 483.78 g/mol | t3db.ca |

| logP (Octanol-Water Partition Coefficient) | 6.636 | Cheméo |

| Water Solubility (log10WS in mol/l) | -13.47 | Cheméo |

| McGowan's Characteristic Volume (mcvol) | 197.430 ml/mol | Cheméo |

Note: The data presented is based on predictive models and may not reflect experimentally determined values.

Environmental Persistence and Long-Range Transport Potential Modeling

The environmental persistence of a chemical is its ability to resist degradation. Models that predict persistence take into account various degradation pathways, including photolysis, hydrolysis, and biodegradation. For compounds like this compound, which are part of the broader category of persistent organic pollutants (POPs), understanding their long-range transport potential is vital. nih.govnih.gov

Multimedia environmental fate models can simulate the transport and distribution of chemicals on a large scale. nih.govresearchgate.netrsc.org These models integrate data on emissions, physicochemical properties, and environmental conditions to predict concentrations in various media over time and space. nih.govresearchgate.netrsc.org The long-range transport of polychlorinated dibenzo-p-dioxins and dibenzofurans has been the subject of numerous modeling studies, which have helped to understand their distribution patterns, including their presence in remote regions like the Arctic. acs.orgmdpi.compusan.ac.kracs.org Similar modeling approaches can be applied to polybrominated congeners to assess their global distribution potential.

Structure-Reactivity Relationships (SRR) in Environmental Contexts

Structure-Reactivity Relationships (SRRs) and Quantitative Structure-Activity Relationships (QSARs) are computational tools that correlate the structural or physicochemical properties of chemicals with their reactivity or biological activity. nih.govphyschemres.orgnih.gov

In an environmental context, SRRs can be used to predict the reactivity of this compound in various degradation processes. For example, the positions of the bromine atoms on the dibenzofuran (B1670420) skeleton will influence the molecule's susceptibility to nucleophilic or electrophilic attack, as well as its photolytic stability.

QSAR models have been developed to predict the physicochemical properties and biological activity of PBDEs, which are precursors to PBDFs. nih.gov These models often use descriptors derived from quantum chemical calculations, such as electrostatic potentials and molecular volume. nih.gov Similar approaches could be developed for PBDFs to predict properties relevant to their environmental fate, such as their rates of degradation or their partitioning behavior.

The binding of halogenated dibenzofurans to the Ah receptor is a key step in their mechanism of toxicity, and this interaction is highly dependent on the congener's structure. t3db.canih.gov Structure-activity relationship studies have shown that the substitution pattern significantly affects the binding affinity. nih.gov While this is primarily a toxicological consideration, the same structural features that govern receptor binding can also influence environmental reactivity. For example, the planarity of the molecule, which is crucial for Ah receptor binding, can also affect how the molecule interacts with surfaces and particulates in the environment. nih.gov

Influence of Bromination Pattern on Chemical Reactivity

The substitution pattern dictates the electronic properties of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These factors are critical in determining the molecule's susceptibility to various chemical reactions, such as nucleophilic attack, electrophilic substitution, and oxidation-reduction processes.

Theoretical studies on other halogenated aromatic compounds have utilized Density Functional Theory (DFT) to investigate their structures and energetic properties. For instance, studies on tetrachlorinated dibenzo-p-dioxins (TCDDs) have shown that the stability of isomers is well-correlated with the number and specific configuration of chlorine atoms. mdpi.com Similar computational approaches would be invaluable in elucidating the specific electronic structure and reactivity of this compound.

The following table summarizes the general influence of halogen position on the reactivity of dibenzofuran systems, extrapolated from studies on related compounds.

| Position of Halogen Substitution | General Influence on Reactivity |

| Lateral Positions (2, 3, 7, 8) | Substitution at these positions is crucial for high-affinity binding to the Ah receptor, a key event in the toxic mechanism of these compounds. This suggests these positions are critical for specific intermolecular interactions. |

| Peri-Lateral Positions (1, 4, 6, 9) | Substitution at these positions generally results in lower toxic potency compared to the 2,3,7,8-substituted congeners. This implies a different impact on the molecule's electronic and steric properties relevant to biological reactivity. |

Comparative Structure-Reactivity Relationship with Other Halogenated Aromatic Compounds

The structure-reactivity relationship (SRR) of this compound can be contextualized by comparing it with other halogenated aromatic compounds, particularly other PBDD/Fs and PCDD/Fs. The primary determinant of the "dioxin-like" toxicity of these compounds is their ability to bind to and activate the aryl hydrocarbon (Ah) receptor. nih.gov This interaction is highly dependent on the three-dimensional structure and electronic properties of the molecule.

Studies comparing brominated and chlorinated dibenzofurans have shown that while their toxic responses can be similar, there are notable differences. rsc.org The carbon-bromine bond is generally considered more labile than the carbon-chlorine bond, which could imply differences in metabolism and persistence. rsc.org However, for some congeners, the relative potencies are comparable. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models have been developed for various halogenated aromatic compounds to predict their biological activity based on molecular descriptors. nih.gov These models often incorporate parameters related to the molecule's hydrophobicity, electronic properties (such as HOMO-LUMO gap), and steric factors. For polychlorinated compounds, descriptors like chemical softness, electronegativity, and electrophilicity index derived from DFT calculations have shown good correlation with their Ah receptor binding affinities. nih.gov

A comparative table of key properties for related halogenated aromatic compounds is presented below. It is important to note that specific experimental or calculated values for this compound are not available in the reviewed literature.

| Compound | Halogen | Substitution Pattern | Key Reactivity/Toxicity Feature |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Chlorine | 2,3,7,8- | High affinity for the Ah receptor, considered one of the most toxic PCDF congeners. nih.gov |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | Bromine | 2,3,7,8- | Potent Ah receptor agonist, with toxicity comparable to its chlorinated analog in some studies. nih.gov |

| 1,2,7,8-Tetrabromodibenzofuran | Bromine | 1,2,7,8- | Subject of disposition studies, showing rapid excretion in rats, suggesting susceptibility to metabolic elimination. nih.gov |

| Octachlorodibenzofuran (OCDF) | Chlorine | Fully Chlorinated | Lower toxic potency compared to 2,3,7,8-TCDF. |

| Octabromodibenzofuran (OBDF) | Bromine | Fully Brominated | Generally lower toxic potency than less brominated, 2,3,7,8-substituted congeners. |

The lack of specific computational data for this compound prevents a direct comparison of its reactivity parameters. However, based on the general principles of structure-activity relationships for this class of compounds, its reactivity would be expected to be significant due to the presence of bromine atoms on the lateral positions (2, 3, and 8). The bromine at the peri-lateral position (1) would likely modulate this reactivity in a way that can only be determined through dedicated computational and experimental studies.

Emerging Research Areas and Future Perspectives

Development of Novel Remediation Technologies for PBDF Contamination

The remediation of sites contaminated with PBDFs, including 1,2,3,8-TeBDF, is a significant challenge due to their persistence. Research is actively exploring various technologies to degrade or remove these harmful compounds from the environment.

Photocatalytic Degradation: A promising advanced oxidation process involves photocatalysis, which utilizes semiconductor materials to generate highly reactive radicals that can break down persistent organic pollutants. Studies have shown the effectiveness of titanium dioxide (TiO₂) based catalysts in degrading chlorinated and brominated dioxins and furans. nih.govnih.gov For instance, the photocatalytic degradation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) on TiO₂ films under UV or solar light has demonstrated successful degradation, with rates dependent on the degree of halogenation. nih.gov The degradation is often initiated by hydroxyl radical attacks, leading to the cleavage of the aromatic ring without the formation of stable, less-toxic intermediates. nih.gov Research has also investigated the use of coupled catalysts, such as ZnO/SnO₂, which have shown higher photolytic rates than single catalyst systems for related chlorinated compounds. frontiersin.org The primary degradation pathway for photocatalysis of PCDD/Fs is suggested to be the cleavage of the carbon-oxygen bond. frontiersin.org

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to transform or degrade contaminants. For halogenated compounds like PBDFs, both aerobic and anaerobic bioremediation strategies are being investigated. mdpi.com Anaerobic microbial reductive dehalogenation is a particularly promising mechanism for the detoxification of highly halogenated compounds. nih.gov Some bacterial strains, such as Ralstonia sp. strain SBUG 290, have been shown to cometabolically degrade dibenzofuran (B1670420), the parent compound of PBDFs. nih.gov Research on compost-amended landfill reactors under hypoxic conditions has also shown effective degradation of PCDD/Fs, suggesting a potential strategy for PBDF-contaminated soils. envirocomp.comacs.org

Soil Washing: This physical-chemical remediation technique involves the use of washing solutions to remove contaminants from soil. Surfactants and chelating agents can be employed to enhance the removal of organic and heavy metal contaminants. nih.govresearchgate.net For instance, soil washing with solutions containing surfactants like sodium dodecyl sulfate (B86663) (SDS) can be effective in removing organic pollutants. nih.gov However, the formation of toxic byproducts during some treatment processes, such as the photolytic formation of PBDFs from polybrominated diphenyl ethers (PBDEs) in soil-washing solutions, highlights the need for careful optimization of these technologies. nih.gov

| Remediation Technology | Mechanism | Key Findings | Relevant Compounds |

| Photocatalysis | Generation of reactive oxygen species by semiconductor catalysts (e.g., TiO₂) under light irradiation to degrade pollutants. nih.govnih.gov | Degradation rates decrease with an increasing number of halogen atoms. nih.govfrontiersin.org Coupled catalysts can enhance degradation efficiency. frontiersin.org | PCDD/Fs, PBDD/Fs |

| Bioremediation | Microbial degradation of contaminants through metabolic pathways. mdpi.com | Aerobic pathways are effective for lower halogenated congeners, while anaerobic pathways are more suitable for highly halogenated ones. mdpi.com Cometabolic degradation has been observed. nih.gov | Dibenzofuran, PCDD/Fs |

| Soil Washing | Use of chemical solutions to extract contaminants from soil. nih.govresearchgate.net | The effectiveness can be enhanced by surfactants and chelating agents. nih.gov Potential for formation of toxic byproducts under certain conditions. nih.gov | Organic pollutants, Heavy metals |

Integration of Multi-Disciplinary Approaches in PBDF Research

Addressing the complex challenges posed by PBDFs like 1,2,3,8-TeBDF requires the integration of knowledge and techniques from various scientific disciplines. A multi-disciplinary approach is crucial for a comprehensive understanding of their environmental fate, toxicity, and for developing effective risk assessment and management strategies. mdpi.comresearchgate.net

The evolution of risk assessment concepts highlights a shift from single-discipline perspectives to more integrated approaches that combine insights from toxicology, environmental chemistry, ecology, and modeling. mdpi.com For aquatic risk assessments of persistent pollutants, a collaborative effort involving specialists in environmental fate, exposure modeling, and ecotoxicology is advantageous to move from theoretical to more realistic risk estimations. researchgate.net This involves assessing the relevance of environmental fate input parameters for exposure models and designing studies that accurately mimic real-world exposure profiles. researchgate.net

Such collaborations can lead to the development of more robust and transparent environmental risk assessments. nih.gov For instance, combining computational fluid dynamics (CFD) for modeling dispersion with reliability engineering for risk analysis can provide a more comprehensive understanding of the potential impacts of hazardous substance releases. witpress.com The principle of ecological modernization suggests that collaboration between government, industry, environmental scientists, and other stakeholders can lead to both economic development and environmental improvement. researchgate.net This collaborative framework is essential for tackling the global issue of persistent organic pollutants like PBDFs.

Advanced Sensor Technologies for Real-Time Environmental Monitoring of PBDFs

The development of sensitive, selective, and rapid analytical methods for the real-time monitoring of PBDFs in the environment is a critical area of research. mdpi.comresearcher.life Traditional methods often involve complex and time-consuming laboratory analysis. Advanced sensor technologies offer the potential for in-situ and continuous monitoring, enabling faster responses to contamination events. nih.govyoutube.com

Electrochemical Sensors: These sensors offer advantages such as high sensitivity, operational simplicity, and portability. mdpi.com Recent advancements have focused on developing disposable electrochemical sensors that require no sample pre-treatment and can provide instant analysis in the field. youtube.com These sensors often utilize nanomaterials and printed electronics to achieve low-cost and flexible designs. youtube.com Covalent Organic Frameworks (COFs) are also being explored for their application in electrochemical sensors due to their intrinsic absorption capabilities for detecting various environmental pollutants. frontiersin.org

Biosensors: Biosensors present a promising solution for the rapid screening of brominated flame retardants (BFRs) and their byproducts like PBDFs at trace levels. researcher.life They can provide accurate, real-time data crucial for environmental monitoring and regulatory compliance. frontiersin.orgresearcher.life For example, amperometric biosensors based on the inhibition of enzymes like glucose oxidase have been developed for the detection of polybrominated diphenyl ethers (PBDEs). frontiersin.org Other approaches include the use of screen-printed carbon electrodes and chronoamperometry for the quantification of PBDEs. frontiersin.org

| Sensor Type | Principle | Potential Analytes | Key Advantages |

| Electrochemical Sensors | Measurement of electrical signals generated by chemical reactions at an electrode surface. youtube.commdpi.com | Halogenated compounds, heavy metals, organic matter. youtube.com | Portability, real-time analysis, low cost. youtube.commdpi.com |

| Biosensors | Utilization of biological components (e.g., enzymes, antibodies) for analyte detection. frontiersin.orgresearcher.life | Brominated flame retardants (BFRs), PBDEs. frontiersin.orgresearcher.life | High sensitivity, rapid screening, real-time data. frontiersin.orgresearcher.life |

Global-Scale Predictive Modeling for PBDF Cycles and Distribution

Understanding the global transport and fate of persistent organic pollutants (POPs) like 1,2,3,8-TeBDF is essential for assessing their long-range environmental impact. nih.gov Predictive modeling plays a crucial role in simulating the distribution and cycling of these compounds on a global scale.

Environmental fate and exposure models integrate information on a chemical's properties, environmental conditions, and emissions to predict its distribution and fluxes in various environmental compartments such as air, water, soil, and biota. rsc.org Multimedia box models, ranging from simple steady-state models to more complex, spatially resolved models, are used to investigate the long-range transport of POPs. nih.gov These models have been applied to study the global fractionation of compounds like PCBs, where different congeners exhibit different transport potentials based on their physicochemical properties. nih.gov

The long-range atmospheric transport is a primary mode of global distribution for many semi-volatile organic compounds. nih.govenvirocomp.com Models have shown that compounds can be transported to remote regions like the Arctic through a series of deposition and re-volatilization events. envirocomp.com The development of environmental fate models for emerging contaminants like engineered nanomaterials provides insights that can be adapted for PBDFs. mdpi.com These models are continuously being improved to incorporate more complex environmental processes and to enhance their predictive accuracy. rsc.orgacs.org A significant challenge remains in obtaining reliable experimental data, such as degradation half-lives, to parameterize and validate these models. acs.org

Q & A

Basic Research Questions

Q. How is 1,2,3,8-Tetrabromo-dibenzofuran (1,2,3,8-TBDF) detected and quantified in environmental and biological samples?

- Methodological Answer : Detection involves coupling gas chromatography with high-resolution mass spectrometry (GC-HRMS) for precise identification and quantification. Calibration curves (R² > 0.98) are established using certified standards, and statistical validation (e.g., ANOVA with Tukey’s Test) ensures reproducibility in triplicate analyses. Discrepancies between bioassays (e.g., DR CALUX) and GC-HRMS results may arise due to structural similarities with dioxins, necessitating confirmatory HRMS screening .

Q. What are the primary metabolic pathways of brominated dibenzofurans in mammalian models?

- Methodological Answer : In vivo studies in mice reveal hydroxylation as a key metabolic pathway, with liver microsomes converting brominated dibenzofurans into hydroxylated metabolites. Tetrabromo derivatives like 1,2,3,8-TBDF exhibit lower metabolic rates (M/P ratios ≈ 0.83 × 10⁻⁴ to 4.5 × 10⁻⁴) compared to lower-brominated analogs, suggesting steric hindrance from bromine substituents. Enzyme activity assays (e.g., cytochrome P450 inhibition studies) are critical for pathway validation .

Q. What experimental approaches are used to study the adsorption kinetics of dibenzofuran derivatives on activated carbon?

- Methodological Answer : Adsorption isotherms (Langmuir model) and solid-surface diffusion coefficients are measured under controlled temperatures and concentrations. For example, Norit RB1 activated carbon shows temperature-dependent adsorption efficiency, with diffusion coefficients increasing at higher temperatures (e.g., 70°C). Bulk gas concentration and solid-phase equilibria are monitored via GC-MS to assess kinetic parameters .

Advanced Research Questions

Q. How can discrepancies between bioassay and chromatographic results for brominated dibenzofurans be resolved?

- Methodological Answer : Cross-validation using orthogonal analytical techniques is essential. For instance, 2,3,7,8-TBDF was misidentified in bioassays due to structural mimicry of dioxins. HRMS fragmentation patterns and retention time matching with authentic standards (e.g., NIST library) resolve false positives. Spiking experiments with isotopically labeled analogs (e.g., ¹³C-TBDF) further confirm identity .

Q. What are the enzymatic mechanisms involved in the lateral dioxygenation of dibenzofuran by Rhodococcus opacus strain SAO101?

- Methodological Answer : Genomic and biochemical characterization reveals a novel dioxygenase system that cleaves the biaryl ether bond. Heterologous expression of dbf genes in E. coli confirms enzyme activity, while LC-MS/MS identifies intermediates like 2,2′,3-trihydroxybiphenyl. Site-directed mutagenesis of conserved histidine residues in the active site disrupts catalysis, validating mechanistic hypotheses .

Q. How does the thermal degradation mechanism of dibenzofuran at low concentrations inform the study of its brominated analogs?

- Methodological Answer : Pyrolysis in a perfectly stirred reactor (500–950°C) reveals radical-mediated degradation pathways. For dibenzofuran (2 ppm), primary products include CO, benzene, and phenolic compounds. Kinetic modeling (e.g., G3(MP2)//B3LYP calculations) predicts similar pathways for brominated analogs, but bromine substituents increase activation energies due to electron-withdrawing effects. Experimental validation requires adjusting reactor parameters to account for higher thermal stability .

Q. What role do meta-fission pathways play in the bacterial degradation of dibenzofuran derivatives?

- Methodological Answer : Pseudomonas sp. HH69 degrades dibenzofuran via salicylic acid and gentisic acid pathways. Enzyme assays (e.g., gentisate 1,2-dioxygenase activity) and mutant strains blocked in sal or cat genes identify rate-limiting steps. ¹⁴C-labeled dibenzofuran tracer studies quantify mineralization rates, while GC×GC-TOFMS detects transient intermediates like 2-hydroxyacetophenone .

Notes

- Contradictions : highlights false positives in bioassays for TBDF, emphasizing the need for HRMS validation.

- Unresolved Issues : The metabolic persistence of higher-brominated congeners in vivo requires further enzyme kinetic studies.

- Research Gaps : Limited data on TBDF-specific degradation pathways in environmental matrices warrant targeted microbial enrichment studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products